molecular formula C10H4ClF4N B1362245 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline CAS No. 401567-85-9

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Cat. No. B1362245
CAS RN: 401567-85-9
M. Wt: 249.59 g/mol
InChI Key: CFSUQVZKCFPECU-UHFFFAOYSA-N
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Description

“4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 401567-85-9 . It has a molecular weight of 249.59 . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline” were not found, it is known that quinoline derivatives can be formed as intermediates during the synthesis of other compounds .


Molecular Structure Analysis

The InChI Code for “4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline” is 1S/C10H4ClF4N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is known to enhance the biological activity and metabolic stability of pharmaceuticals . This compound can be used as a building block in the synthesis of various drugs, particularly those targeting neurological disorders and cancers, where the fluorine atoms may improve the drug’s ability to cross the blood-brain barrier and target specific sites within the body.

Corrosion Inhibition

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline has been studied for its corrosion inhibition properties . It can be used in formulations to protect metals from corrosion, particularly in harsh environments, which is crucial for extending the life of infrastructure and machinery.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSUQVZKCFPECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378706
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

CAS RN

401567-85-9
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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